molecular formula C12H22O2Si B8393626 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

Cat. No.: B8393626
M. Wt: 226.39 g/mol
InChI Key: FOJMNIZSPOJYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan is a useful research compound. Its molecular formula is C12H22O2Si and its molecular weight is 226.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

tert-butyl-[2-(furan-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-10-8-11-7-6-9-13-11/h6-7,9H,8,10H2,1-5H3

InChI Key

FOJMNIZSPOJYKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Hydroxyethyl)furan (1.00 g, 8.93 mmol, Example 255A) was dissolved in DMF at 25° C. and imidazole (0.790 g, 11.6 mmol) was added. TBSCl (1.35 g, 8.93 mmol) was then added in portions over 5 minutes. After 2 h, the reaction was poured into diethyl ether (300 mL) and washed sequentially with water (1×100 mL), 1 N HCl (1×100 mL), and brine (1×100 mL). The combined organics were then dried over magnesium sulfate and concentrated in vacuo. Compound 241A was isolated as a clear oil (1.77 g) and was taken on without purification. HPLC: 100% at 4.233 min (retention time) (YMC S5 ODS column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
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Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Imidazole (3.65 g, 53.6 mmol) and TBSCl (6.47 g, 42.9 mmol) were added to the solution of compound 255A (4.00 g, 35.7 mmol) in 50 mL of DMF. The mixture was stirred at rt for 2 h and then the reaction mixture was poured into ether. The ether solution was washed with water (1×), 1 N HCl (1×), water (1×) and brine (1×). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with 30% CH2Cl2/70% hexane gave 7.4 g (32.7 mmol, 91.7%) of 255B as a colorless oil.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91.7%

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